2-(Pyridin-2-yl)quinazolin-4-amine is a compound of significant interest due to its potential applications in medicinal chemistry. It belongs to the quinazoline family, which is known for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure features a quinazoline ring substituted with a pyridine moiety, enhancing its pharmacological profile.
This compound can be synthesized through various chemical reactions involving pyridine derivatives and quinazoline precursors. The literature provides several synthetic routes that yield this compound with varying degrees of efficiency and purity.
2-(Pyridin-2-yl)quinazolin-4-amine is classified as a heterocyclic aromatic amine. Its classification can be further detailed as follows:
The synthesis of 2-(Pyridin-2-yl)quinazolin-4-amine typically involves multi-step procedures that may include cyclization reactions and substitutions. A common method includes the reaction of anthranilic acid derivatives with pyridine-based compounds.
For example, one synthetic route involves heating a mixture of anthranilic acid and a pyridine derivative in the presence of a dehydrating agent to promote the formation of the quinazoline ring system .
Key structural data includes:
The compound can undergo various chemical reactions typical for amines and heterocycles:
For instance, reactions involving electrophilic aromatic substitution can modify the quinazoline ring to introduce additional functional groups that may enhance pharmacological properties .
The mechanism of action for compounds like 2-(Pyridin-2-yl)quinazolin-4-amine often involves interactions with specific biological targets such as enzymes or receptors.
Studies indicate that quinazoline derivatives often exhibit inhibitory activity against various kinases, which are critical in cancer progression .
Relevant data includes IR spectra showing characteristic peaks for amine (N-H stretch) and aromatic rings .
2-(Pyridin-2-yl)quinazolin-4-amine has several applications in scientific research:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic applications .
2-(Pyridin-2-yl)quinazolin-4-amine is a nitrogen-rich heterocyclic compound featuring a quinazoline core fused to a benzene ring, with a pyridin-2-yl substituent at position 2 and an amino group at position 4. Its systematic IUPAC name is N-(quinazolin-4-yl)pyridin-2-amine, though it is more commonly referenced as 2-(pyridin-2-yl)quinazolin-4-amine in chemical literature. The molecular formula is C₁₃H₁₀N₄, with a molecular weight of 222.25 g/mol [4]. Key identifiers include:
Structural Features:
Table 1: Nomenclature and Identifiers
Systematic Name | Common Name | CAS No. | Molecular Formula | Molecular Weight |
---|---|---|---|---|
N-(quinazolin-4-yl)pyridin-2-amine | 2-(Pyridin-2-yl)quinazolin-4-amine | 40172-82-5 | C₁₃H₁₀N₄ | 222.25 |
The synthesis of quinazoline derivatives dates to the early 20th century, but targeted functionalization at C2 and C4 gained prominence in the 1990s with advances in transition-metal-catalyzed coupling reactions. 2-(Pyridin-2-yl)quinazolin-4-amine emerged as a scaffold of interest due to:
Table 2: Evolution of Synthetic Methods
Era | Key Method | Yield | Advancement |
---|---|---|---|
Pre-2000 | I₂/K₂CO₃-mediated cyclization | 40–60% | Baseline method |
2000–2010 | Pd-catalyzed Suzuki coupling | 70–85% | Regioselective C2 functionalization |
Post-2010 | Microwave-assisted POCl₃ chlorination | >90% | Rapid access to 4-chloro intermediates |
This scaffold is a privileged structure in drug design due to its dual capacity for target engagement and pharmacokinetic optimization. Key therapeutic applications include:
Table 3: Biological Activities of Key Derivatives
Derivative | Biological Target | Activity (IC₅₀/Kᵦ) | Therapeutic Application |
---|---|---|---|
IHMT-TRK-284 | TRKA/B/C kinases | <10 nM | Anticancer (resistant mutants) |
Compound 13k | Kv1.5 ion channel | 0.11 μM | Atrial fibrillation |
Compound 22 | BCRP/P-gp | Kₘ = 8.2 μM (BCRP) | Multidrug resistance reversal |
Cu(II)-HL complex | DNA | Kᵦ = 4.7 × 10⁵ M⁻¹ | Photodynamic therapy |
Concluding Remarks:2-(Pyridin-2-yl)quinazolin-4-amine exemplifies the convergence of synthetic adaptability and targeted bioactivity. Its evolution from a structural motif to a scaffold underpinning clinical candidates highlights its enduring relevance in heterocyclic and medicinal chemistry.
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: